molecular formula C11H8Cl3NO B15336082 2,2,2-Trichloro-1-(4-methyl-3-indolyl)ethanone

2,2,2-Trichloro-1-(4-methyl-3-indolyl)ethanone

Cat. No.: B15336082
M. Wt: 276.5 g/mol
InChI Key: KIVRMKOJNQODJK-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(4-methyl-3-indolyl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a trichloromethyl group attached to an indole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(4-methyl-3-indolyl)ethanone typically involves the reaction of 4-methylindole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The general reaction scheme is as follows:

4-methylindole+trichloroacetyl chlorideThis compound\text{4-methylindole} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} 4-methylindole+trichloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(4-methyl-3-indolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-(4-methyl-3-indolyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4-methyl-3-indolyl)ethanone involves its interaction with various molecular targets. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1-(3-indolyl)ethanone: Lacks the methyl group on the indole ring.

    2,2,2-Trichloro-1-(5-methyl-3-indolyl)ethanone: Methyl group is positioned differently on the indole ring.

Uniqueness

2,2,2-Trichloro-1-(4-methyl-3-indolyl)ethanone is unique due to the specific positioning of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C11H8Cl3NO

Molecular Weight

276.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(4-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H8Cl3NO/c1-6-3-2-4-8-9(6)7(5-15-8)10(16)11(12,13)14/h2-5,15H,1H3

InChI Key

KIVRMKOJNQODJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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